![molecular formula C16H17N5O2 B2543407 2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide CAS No. 1796964-98-1](/img/structure/B2543407.png)
2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide
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Description
2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as PFI-3, and it belongs to the class of small-molecule inhibitors that target the protein bromodomain-containing protein 7 (BRD7). BRD7 is a member of the bromodomain and extraterminal (BET) family of proteins that play a crucial role in regulating gene expression.
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and others, have been studied for their antitumor activities. Some of these compounds have advanced past preclinical testing, highlighting the potential of imidazole structures in developing new antitumor drugs and compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Furan Derivatives: From Biomass to Chemicals and Fuels
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are crucial platform chemicals derived from plant biomass. They serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These derivatives are explored for their applications in producing monomers, polymers, fuels, solvents, pharmaceuticals, and more, signifying the importance of furan structures in sustainable chemistry and material science (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).
CNS Acting Drugs from Benzimidazoles, Imidazoles
Research into benzimidazole, imidazole, and related compounds demonstrates their potential in synthesizing more potent central nervous system (CNS) drugs. These studies explore common pathways for synthesis and their CNS properties, suggesting modifications to enhance potency and specificity for CNS applications (Saganuwan, S., 2020).
Arylmethylidenefuranones and Nucleophilic Reactions
Research on arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles has led to the synthesis of a wide array of compounds with potential biological activities. The study highlights the versatility of furan derivatives in organic synthesis and their potential applications in developing new therapeutics (Kamneva, I., Anis’kova, T. V., & Egorova, A., 2018).
Functional Groups in CNS Drug Synthesis
Investigations into functional chemical groups, including those found in imidazole and pyrimidine derivatives, have identified potential leads for synthesizing compounds with CNS activity. This research underscores the significance of these structural motifs in medicinal chemistry for developing drugs to treat CNS disorders (Saganuwan, S., 2017).
properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-10-13(12(2)23-11)16(22)20-7-9-21-8-6-19-15(21)14-17-4-3-5-18-14/h3-6,8,10H,7,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOYXLYKZHGJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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